molecular formula C12H10N2O2 B016788 2-Nitrodiphenylamine CAS No. 119-75-5

2-Nitrodiphenylamine

Cat. No. B016788
CAS RN: 119-75-5
M. Wt: 214.22 g/mol
InChI Key: RUKISNQKOIKZGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-nitrodiphenylamine involves various methods, including the reductive cyclization of nitro compounds and the direct nitration of diphenylamine. For instance, a one-pot synthesis from 2-nitrodiphenylamines and trialkyl phosphites has been reported, offering an efficient route to certain phosphorus-containing compounds (Pilgram & Skiles, 1988). Another approach compares several synthetic methods, highlighting the advantages and disadvantages of each in terms of product yield, energy consumption, and waste production (Yuan Xian-long, 2003).

Molecular Structure Analysis

The molecular structure of 2-nitrodiphenylamine has been elucidated through various spectroscopic techniques and theoretical calculations, revealing insights into its electronic structure, including HOMO-LUMO analysis and molecular electrostatic potential maps. These studies have contributed to a deeper understanding of its chemical reactivity and stability (Aydın & Arslan, 2021).

Chemical Reactions and Properties

2-Nitrodiphenylamine participates in a variety of chemical reactions, serving as a versatile intermediate. It has been employed as a high-potential reversible oxidation-reduction indicator in analytical chemistry for the titration of iron(II) with various oxidizing agents, demonstrating its utility in precise chemical measurements (Gandikota & Rao, 1974).

Physical Properties Analysis

The physical properties of 2-nitrodiphenylamine, including its solubility, melting point, and stability under various conditions, are crucial for its handling and application in different chemical processes. These properties are determined by its molecular structure and are essential for designing synthesis and application strategies.

Chemical Properties Analysis

The chemical properties of 2-nitrodiphenylamine, such as its reactivity towards nitrosation, cyclization, and its behavior as an electron donor or acceptor, are central to its applications in organic synthesis and material science. For example, its use in the synthesis of phenazine N-oxides under UV irradiation highlights its role in novel photochemical reactions (Maki et al., 1974).

Scientific Research Applications

  • Analytical Chemistry : It is used as a high-potential reversible oxidation-reduction indicator for iron(II) titrations with cerium(IV) sulphate, potassium dichromate, and sodium vanadate in sulfuric acid media (Gandikota & Rao, 1974).

  • Pharmaceutical Synthesis : It is involved in novel cyclisation methods to create phenazines and their N-oxides, both in acidic and alkaline media, which are significant for pharmaceutical synthesis (Cross, Williams, & Woodall, 1971).

  • Environmental Biomarkers : In aquatic ecosystems, low-level 2-nitro-4'-hydroxydiphenylamine exposure can lead to an elevation in HSP70 expression in Carassius auratus fish, suggesting its potential as an environmental biomarker (Shen Hua et al., 2005).

  • Anthelmintic Applications : Derivatives like 4-isothiocyanato-4'-nitrodiphenylamine are effective anthelmintics against hookworm infection and show activity against A. lumbricoides and T. trichi (Vaidya et al., 1977).

  • Toxicity and Carcinogenicity Studies : N-nitrosodiphenylamine, a related compound, can induce neoplastic and transitional cell carcinomas in the urinary bladders of rats and mice, raising concerns about its previously considered noncarcinogenic status (Cardy, Lijinsky, & Hildebrandt, 1979).

  • Propellant Analysis : High performance liquid chromatography effectively separates 2-nitrodiphenylamine and its major derivatives from nitrogen oxide in double and triple base rocket and artillery propellants (Kansas & Robertson, 1994).

  • Environmental Science : It has been studied for its effects on fish gills, indicating that long-term exposure may cause tissue damage and pathologic changes, challenging its suitability as an environmental biomarker (W. Xiaorong, 2005).

  • Spectroscopic Studies : Substituted 2- and 4-nitrodiphenylamines exhibit ultraviolet and infrared spectral characteristics, which are influenced by Hammett values and solvent polarity (Day & Peters, 2008).

Safety And Hazards

This chemical may be harmful by inhalation or ingestion. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Symptoms of exposure to this chemical include irritation of the skin, eyes, mucous membranes, and upper respiratory tract .

properties

IUPAC Name

2-nitro-N-phenylaniline
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InChI

InChI=1S/C12H10N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13H
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InChI Key

RUKISNQKOIKZGT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]
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Molecular Formula

C12H10N2O2
Record name 2-NITRODIPHENYLAMINE
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DSSTOX Substance ID

DTXSID4025749
Record name 2-Nitrodiphenylamine
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Molecular Weight

214.22 g/mol
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Physical Description

2-nitrodiphenylamine appears as red-brown crystalline powder or reddish-brown solid. (NTP, 1992), Orange solid; [Reference #1] Reddish-brown solid; [CAMEO] Red or orange crystalline solid; [Alfa Aesar MSDS]
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Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992)
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Product Name

2-Nitrodiphenylamine

CAS RN

119-75-5
Record name 2-NITRODIPHENYLAMINE
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Melting Point

167.9 °F (NTP, 1992)
Record name 2-NITRODIPHENYLAMINE
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Synthesis routes and methods I

Procedure details

A 200 mL roundbottom flask was charged with 1-bromo-2-nitrobenzene (Alfa Aesar; 2.10 g, 10.40 mmol), Pd2(dba)3 (Aldrich; 119.6 mg, 2.5 mol%), racemic BINAP (Strem; 197.8 mg, 3.1 mol%), and cesium carbonate (Aldrich; 4.87 g, 14.95 mmol). The flask was evacuated and backfilled with N2 (3x), and then anhydrous toluene (20 mL) was added. Aniline (Acros; 1.20 mL, 13.2 mmol) was added followed by additional toluene (30 mL), and the mixture was allowed to stir at room temperature for 5 minutes before being placed in a 100 °C oil bath. After heating overnight, the reaction was allowed to cool and was partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc (2x), and the combined organics were concentrated under reduced pressure. The crude material was purified by silica gel chromatography (gradient elution; Rf in 90:10 hexanes:EtOAc = 0.54) to give a red-orange solid. 1.89 g of solid was collected.
Quantity
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0.0132 mol
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Synthesis routes and methods II

Procedure details

As is known, a nitro group activates halogen substituents in both the ortho- and the para-positions. For example, if 2-chloronitrobenzene is reacted with aniline at from 175 to 205° C., 2-nitrodiphenylamine is obtained in quantitative yield. By contrast, 4-chloronitrobenzene does not react at all with aniline at from 175 to 205° C.(Houben-Weyl, Methoden der Organischen Chemie [Methods of Organic Chemistry], IVth Edition, Volume XI/1, pages 63 and 64). This behavior shows that the nitro group activates the chlorine in the ortho- position to a very great extent, while its activating effect on the chlorine in the para-position is insufficient to permit the substitution reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,220
Citations
R Wang, J Chen, W Cao - Journal of applied polymer science, 1999 - Wiley Online Library
A new substituted diphenylamine diazonium salt, N‐methyl‐2‐nitrodiphenylamine‐4‐diazonium salt (MNDDS) and its diazoresin (MNDDS‐resin) were synthesized and their …
Number of citations: 27 onlinelibrary.wiley.com
S Powell, PD Franzmann, R Cord-Ruwisch, S Toze - Anaerobe, 1998 - Elsevier
… Further enrichment of organisms capable of degrading 2-nitrodiphenylamine (NDPA) was conducted by adding NDPA to a final concentration of 0.1 mM to the biomass. After the …
Number of citations: 17 www.sciencedirect.com
JO Doali, AA Juhasz - Analytical Chemistry, 1976 - ACS Publications
… As a result, we had only to be concerned with 2nitrodiphenylamine and its possible reaction … to synthesizethe possible derivatives of 2-nitrodiphenylamine using classical methods, an …
Number of citations: 17 pubs.acs.org
H Levitsky, G Norwitz, DE Chasan - Applied Spectroscopy, 1968 - opg.optica.org
The infrared spectra of the 19 nitration products of diphenylamine were established. A comparison was made of the spectra obtained and assignments were made to the principle bands…
Number of citations: 11 opg.optica.org
AJ Bellamy, MH Sammour… - Propellants, explosives …, 1993 - Wiley Online Library
… I'utilisation avec le stabilisant primaire 2-nitrodiphenylamine … du stabilisant primaire 2-nitrodiphenylamine (2NDPA) dans … (PNMA) and 2-nitrodiphenylamine (2NDPA) have shown that …
Number of citations: 15 onlinelibrary.wiley.com
M Gandikota, GG Rao - Analytica Chimica Acta, 1974 - Elsevier
… The use of 2-nitrodiphenylamine as a reversible indicator has been investigated in the titration … changes at the end-point are much more vivid with 2-nitrodiphenylamine than with ferroin. …
Number of citations: 4 www.sciencedirect.com
BB Coldwell, SR McLean - Canadian Journal of Chemistry, 1959 - cdnsciencepub.com
… of 2-nitrodiphenylamine (see Table I). Because of the difficulty in separating diphenylamine from 2-nitrodiphenylamine, additional purification of this fraction was not attempted. …
Number of citations: 19 cdnsciencepub.com
T Lindblom - 2004 - diva-portal.org
… The common stabilizers used today are various aromatic amines such as diphenylamine (DPA), 2-nitrodiphenylamine (2NDPA), N,N-diethyl-N,N-diphenylurea (Centralite I or CI) and N'- …
Number of citations: 50 www.diva-portal.org
WW DeAtley - Analytical Chemistry, 1970 - ACS Publications
A method is described for the determination of diphenyl-amine, 2-nitrodiphenylamine, and 4-nitrodiphenylamine by oxidation with Fe3+ in sulfuric acid solutions. The colored products …
Number of citations: 3 pubs.acs.org
N Alizadeh, A Farokhcheh - Talanta, 2014 - Elsevier
… The influences of foreign coexisting substances such as 2-nitrodiphenylamine, 4-nitrodiphenylamine and 2,4-dinitrodiphenylamine were tested. It can be found, none of the compounds …
Number of citations: 35 www.sciencedirect.com

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